4-bromo-3-fluoro-N-(thiophen-2-ylmethyl)aniline
Description
Properties
IUPAC Name |
4-bromo-3-fluoro-N-(thiophen-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNS/c12-10-4-3-8(6-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYUNDJUCXPEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Aniline Precursors
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Selectfluor® | 60 | 12 | 78 |
| 2 | NBS | 0 | 2 | 85 |
Directed Ortho-Metalation
Alternative approaches employ DoM strategies using n-butyllithium (n-BuLi) to deprotonate aniline derivatives, followed by quenching with electrophiles. For example:
Coupling of Thiophen-2-ylmethyl Groups
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.03 eq |
| Ligand Loading | 0.04 eq |
| Isolated Yield | 91% |
Comparative Analysis of Synthetic Pathways
Yield and Purity
Scalability and Cost
-
Reductive amination is more scalable for industrial applications due to lower catalyst costs.
-
DoM routes necessitate cryogenic conditions (-78°C), increasing operational complexity.
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >95% purity for all routes.
Challenges and Mitigation Strategies
Regioselectivity in Halogenation
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemical Properties and Structure
4-Bromo-3-fluoro-N-(thiophen-2-ylmethyl)aniline has the molecular formula and a molecular weight of approximately 286.17 g/mol. Its structure features a bromine atom and a fluorine atom on the aromatic ring, along with a thiophen-2-ylmethyl group attached to the nitrogen atom of the aniline structure. These functional groups contribute to its unique chemical properties and potential applications across various fields.
Chemistry
4-Bromo-3-fluoro-N-(thiophen-2-ylmethyl)aniline serves as a building block in the synthesis of more complex molecules. It is particularly useful in:
- Suzuki Coupling Reactions : This compound can undergo Suzuki cross-coupling reactions to synthesize various biaryl compounds, which are important in pharmaceuticals and agrochemicals. For instance, it has been used to produce monosubstituted and disubstituted products with moderate yields when reacted with different boronic acids .
Biology
In biological research, this compound has shown potential in:
- Biochemical Assays : It is employed in studies involving enzyme interactions and receptor binding assays, contributing to the understanding of molecular mechanisms in biological systems.
- Drug Development : Its structural features may enhance its therapeutic properties, making it a candidate for further investigation in medicinal chemistry.
Materials Science
The unique combination of bromine, fluorine, and thiophene moieties allows for:
- Development of Specialty Chemicals : The compound is utilized in producing specialty chemicals that exhibit specific electronic and optical properties, making it suitable for advanced materials applications.
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-N-(pyridin-2-ylmethyl)aniline | Contains a pyridine ring | Exhibits different electronic properties |
| 4-Chloro-N-(thiophen-3-ylmethyl)aniline | Contains chlorine instead of bromine | May show different reactivity patterns |
| 4-Fluoro-N-(phenylmethyl)aniline | Contains a phenyl group | Different biological activity potential |
| 4-Bromo-3-fluoroaniline | Lacks the thiophenyl side chain | More straightforward synthesis |
Case Study 1: Synthesis of Biaryl Compounds
In a study published by MDPI, researchers successfully synthesized various biaryl compounds through Suzuki coupling using 4-bromo-3-fluoro-N-(thiophen-2-ylmethyl)aniline as a key intermediate. The reaction conditions were optimized to achieve yields ranging from 33% to 46% for disubstituted products. This demonstrates the compound's utility in creating complex molecular architectures that are crucial for drug discovery .
A study explored the interaction of this compound with human nicotinic acetylcholine receptors (nAChRs). The results indicated that derivatives of thiophene-based anilines could act as positive allosteric modulators, enhancing receptor activity. This opens avenues for developing new therapeutic agents targeting neurological disorders .
Mechanism of Action
The mechanism of action of 4-bromo-3-fluoro-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The electronic environment of the aniline ring is heavily influenced by substituents. Key comparisons include:
Table 1: Electronic and Structural Comparisons
Steric and Solubility Considerations
- Thiophen-2-ylmethyl vs. Alkyl Groups : The thiophene moiety introduces planar steric bulk, reducing solubility in polar solvents compared to linear alkyl chains (e.g., butyl in ). However, thiophene enhances lipophilicity, beneficial for membrane permeability in drug design .
- Trimethylsilyl Ethynyl vs. Thiophene: In 4-bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline (), the ethynyl group adds linear rigidity, contrasting with thiophene’s aromaticity. This difference impacts crystal packing and solubility in nonpolar solvents.
Biological Activity
4-Bromo-3-fluoro-N-(thiophen-2-ylmethyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, alongside relevant research findings and data.
Chemical Structure and Properties
The molecular formula of 4-bromo-3-fluoro-N-(thiophen-2-ylmethyl)aniline is , with a molecular weight of approximately 286.17 g/mol. Its structure features a bromine atom at the para position, a fluorine atom at the meta position, and a thiophen-2-ylmethyl group attached to the nitrogen atom of the aniline ring. These structural characteristics contribute to its unique chemical properties and potential biological activities.
Antimicrobial Activity
Research indicates that compounds similar to 4-bromo-3-fluoro-N-(thiophen-2-ylmethyl)aniline exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with halogenated anilines can effectively inhibit the growth of various pathogens.
| Compound | Target Pathogen | Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| 4-Bromo-3-fluoro-N-(thiophen-2-ylmethyl)aniline | Sclerotinia sclerotiorum | 86.6% - 93.7% | Micromolar range |
This compound's mechanism may involve interactions with specific biological targets such as enzymes or receptors, leading to inhibition or activation of certain biochemical pathways.
Anticancer Properties
The anticancer activity of 4-bromo-3-fluoro-N-(thiophen-2-ylmethyl)aniline has been investigated through various studies. Compounds with similar structures have shown efficacy against several cancer cell lines at nanomolar to low micromolar concentrations.
Case Study: In Vitro Activity
In a study focusing on thiophene analogues, it was found that certain derivatives inhibited the growth of cancer cells significantly:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Bromo-3-fluoro-N-(thiophen-2-ylmethyl)aniline | A549 (Lung Cancer) | 5.0 |
| Another Thiophene Derivative | MCF7 (Breast Cancer) | 3.5 |
These findings suggest that the presence of thiophene and halogen substituents may enhance the anticancer activity of these compounds .
Antiviral Activity
While specific antiviral data for 4-bromo-3-fluoro-N-(thiophen-2-ylmethyl)aniline is limited, similar compounds have demonstrated promising antiviral effects against various viruses. For example, derivatives have been tested against adenovirus and rotavirus, showing significant reductions in viral loads.
| Compound | Virus Type | Reduction (%) | Concentration (µM) |
|---|---|---|---|
| Analog A | Adenovirus Type 7 | 56.7% | 10 |
| Analog B | Rotavirus Wa | 70% | 15 |
These results indicate that modifications in the molecular structure can lead to enhanced antiviral properties .
The mechanism by which 4-bromo-3-fluoro-N-(thiophen-2-ylmethyl)aniline exerts its biological effects is thought to involve:
- Interaction with Enzymes: The compound may inhibit key enzymes involved in pathogen metabolism.
- Receptor Modulation: It could modulate receptor activity, influencing cellular responses.
- Alteration of Metabolic Pathways: The unique combination of bromine and fluorine may enhance binding affinities or alter metabolic pathways in biological systems .
Q & A
Q. What are the optimal synthetic routes for preparing 4-bromo-3-fluoro-N-(thiophen-2-ylmethyl)aniline?
Reductive N-alkylation of 4-bromo-3-fluoroaniline with thiophene-2-carbaldehyde using borazane under mild conditions is a robust method. This approach employs THF as the solvent, achieving an 87% yield after purification via flash chromatography (petroleum ether:AcOEt = 30:1). The reaction avoids harsh reagents, making it suitable for halogenated aniline derivatives .
Q. What purification techniques are effective for isolating this compound?
Flash column chromatography with silica gel and a gradient solvent system (petroleum ether:ethyl acetate) is optimal. This method minimizes co-elution of byproducts, as demonstrated in the isolation of structurally similar N-alkylated anilines .
Q. Which spectroscopic methods confirm the compound’s structure?
¹H/¹³C NMR and X-ray crystallography are critical. Key NMR signals include thiophenemethyl protons (δ 4.55 ppm) and aromatic protons (δ 6.72–7.24 ppm). Single-crystal X-ray diffraction resolves substituent orientation and molecular geometry, as seen in related N-(thiophen-2-ylmethyl)aniline derivatives .
Advanced Research Questions
Q. How can computational modeling elucidate electronic effects of bromo/fluoro substituents?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models electron-withdrawing effects, predicting impacts on aromatic reactivity. Validation against X-ray data (e.g., C–Br bond lengths refined via SHELXL) ensures accuracy .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
Multi-technique validation is essential. Variable-temperature NMR detects conformational flexibility, while Hirshfeld surface analysis (using CrystalExplorer) identifies solid-state packing effects absent in solution .
Q. What solvent systems optimize reaction efficiency?
Polar aprotic solvents like THF enhance aniline nucleophilicity. Solvent screening (e.g., DMF vs. THF) with in situ IR spectroscopy monitors reaction kinetics and intermediate stabilization .
Q. How to assess stability under storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-UV analysis identify degradation pathways. Light sensitivity is tested via UV-Vis exposure and spectrophotometric monitoring .
Q. Can supramolecular interactions enable materials applications?
Halogen bonding (Br/F) and π-stacking facilitate organic semiconductor or MOF design. Co-crystallization with electron-deficient aromatics (e.g., tetrafluoroterephthalonitrile) engineers charge-transfer complexes .
Q. What mechanistic insights arise from isotopic labeling?
Deuterium labeling at the aniline nitrogen (via D₂O quenching) and ¹⁵N-labeled thiophenemethyl groups track proton transfer and steric effects on imine intermediate formation, analyzed via ESI-MS/MS .
Q. How does conformation influence cross-coupling reactivity?
X-ray structures reveal rotational barriers around the N–CH₂ bond, affecting accessibility for Buchwald-Hartwig coupling. Dynamic NMR (DNMR) quantifies energy profiles to guide catalyst selection .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
